molecular formula C13H13FO3 B8440749 Ethyl 2-[(4-fluorophenyl) methylene]-3-oxobutanoate

Ethyl 2-[(4-fluorophenyl) methylene]-3-oxobutanoate

Cat. No.: B8440749
M. Wt: 236.24 g/mol
InChI Key: OKJCUOXQWLRDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4-fluorophenyl) methylene]-3-oxobutanoate is a useful research compound. Its molecular formula is C13H13FO3 and its molecular weight is 236.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13FO3

Molecular Weight

236.24 g/mol

IUPAC Name

ethyl 2-[(4-fluorophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C13H13FO3/c1-3-17-13(16)12(9(2)15)8-10-4-6-11(14)7-5-10/h4-8H,3H2,1-2H3

InChI Key

OKJCUOXQWLRDKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)F)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

8.69 g (7×10-2 mol) of p-fluorobenzaldehyde, 9.11 g (7×10-2 mol) of ethyl acetoacetate, 0.24 g (2.8×10-3 mol) of piperidine and 0.84 g (1.4×10-2 mol) of glacial acetic acid were dissolved in 40 ml of dry benzene dehydrated by molecular sieve, and the mixture was refluxed under heating at 100° C. for about 3 hours for azeotropically removing water. After confirming the disappearance of the starting materials by thin layer chromatography, the reaction solution was cooled to room temperature, and 50 ml of ethyl ether was added thereto. The mixture was washed three times with 100 ml of water and twice with 100 ml of a saturated sodium chloride aqueous solution. The ether solution was dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure by an evaporator. The residual oil was left to stand overnight in a refrigerator. The solid thereby obtained was recrystallized from hexane to obtain 14.08 g (yield: 85.2%) of slightly yellow prism crystals. Melting point: 80°-82° C.
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8.69 g
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9.11 g
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0.24 g
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0.84 g
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40 mL
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50 mL
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Synthesis routes and methods III

Procedure details

Piperidine (4.0 mL) and glacial acetic acid (12 mL) were added to a stirred solution of ethyl acetoacetate (127.5 mL, 1.0 mol) and 4-fluorobenzaldehyde (136.52 g, 1.1 mol) in 200 mL of toluene. This mixture was heated under reflux for four hours with azeotropic removal of water. The reaction mixture was cooled to room temperature and concentrated. The residue was flash chromatographed on silica gel, eluting with toluene, to produce 226.0 g of crude product which was then distilled to yield 186.2 g of a mixture of cis- and trans-ethyl 2-[(4-fluorophenyl)methylene]-3-oxobutanoate, bp 160°-170° C. at 5 mm Hg.
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127.5 mL
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136.52 g
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200 mL
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